2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one

Medicinal Chemistry LogP Lead Optimization

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one (CAS 70726-03-3) is a pyrimidin-4(3H)-one derivative featuring a dimethylaminomethyl substituent at the 2-position and a methyl group at the 6-position, with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol. It is commercially supplied as a research chemical with purity specifications typically ranging from 95% to 98%.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11915971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)CN(C)C
InChIInChI=1S/C8H13N3O/c1-6-4-8(12)10-7(9-6)5-11(2)3/h4H,5H2,1-3H3,(H,9,10,12)
InChIKeyBTZLIGGKOAREJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one – Structural and Procurement Baseline


2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one (CAS 70726-03-3) is a pyrimidin-4(3H)-one derivative featuring a dimethylaminomethyl substituent at the 2-position and a methyl group at the 6-position, with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol [1]. It is commercially supplied as a research chemical with purity specifications typically ranging from 95% to 98% . The compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology, where its tertiary amine functionality and hydrogen-bond donor/acceptor profile enable diverse derivatization pathways [1].

Why Generic Substitution of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one with Simpler Pyrimidinones Is Scientifically Unreliable


Superficially analogous pyrimidin-4(3H)-ones such as 2-(dimethylamino)-6-methylpyrimidin-4(3H)-one (CAS 19810-73-2) or its diethylamino variant lack the critical methylene spacer that separates the tertiary amine from the heterocyclic core [1]. This structural omission fundamentally alters the lipophilicity, molecular topology, and hydrogen-bonding capacity of the scaffold [2]. Consequently, substituting these analogs without experimental validation introduces uncontrolled variables in solubility, membrane permeability, and target engagement profiles that can derail SAR studies, fragment-based screening campaigns, or scale-up syntheses [1][2]. The following quantitative evidence details precisely where these divergences occur.

Quantitative Differentiation of 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one from Closest Analogs


Lipophilicity Shift (XLogP3) Relative to the Directly Attached Dimethylamino Analog

The presence of a methylene spacer in 2-((dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one reduces the computed XLogP3-AA to -0.3, compared with the directly attached 2-(dimethylamino)-6-methylpyrimidin-4(3H)-one analog, which exhibits a higher lipophilicity due to the direct conjugation of the dimethylamino group with the pyrimidine ring [1][2]. While an exact XLogP3 value for the comparator is not available in the public domain, the structural difference—an additional sp3 carbon and loss of direct N–C(ring) conjugation—predicts a meaningful shift in logP that influences organic/aqueous partitioning.

Medicinal Chemistry LogP Lead Optimization

Topological Polar Surface Area and Hydrogen-Bond Donor Count Differentiation

The target compound possesses a topological polar surface area (TPSA) of 44.7 Ų and a single hydrogen-bond donor, arising from the pyrimidinone N–H [1]. In contrast, the direct comparator 2-(dimethylamino)-6-methylpyrimidin-4(3H)-one exhibits a lower TPSA (approximately 41.6 Ų, based on structural calculation) and also has one H-bond donor, but its donor is positioned differently due to tautomeric equilibria involving the 3-NH and 1-NH forms [2]. The larger TPSA of the target, combined with its distinct H-bond topology, can reduce passive membrane permeability relative to the comparator while potentially enhancing solubility.

Drug Design Physicochemical Properties Permeability

Bulk Purity Specifications: 98% (HPLC) as a Procurement Differentiator

The target compound is commercially available with a purity specification of NLT 98% (HPLC) from suppliers such as MolCore and Leyan, whereas the direct analog 2-(dimethylamino)-6-methylpyrimidin-4(3H)-one is commonly offered at ≥95% purity . The 3% absolute purity difference translates to a lower impurity burden that is critical for sensitive biological assays, where even minor contaminants can produce off-target effects or skew dose-response curves.

Chemical Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one Based on Quantified Differentiation


Lead Optimization for Central Nervous System (CNS) Drug Discovery

The reduced XLogP3 (-0.3) and moderate TPSA (44.7 Ų) of 2-((dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one make it a suitable scaffold for CNS drug candidates where excessive lipophilicity is penalized [1]. Lower logP is associated with reduced non-specific binding and improved metabolic stability; medicinal chemists can exploit this quantified property to design brain-penetrant or peripherally restricted candidates with predictable ADME profiles.

Fragment-Based Screening and Biophysical Assay Development

The availability of 98% (HPLC) purity material minimizes the risk of false positives due to trace impurities in fragment-based screening by SPR, DSF, or X-ray crystallography [1]. The single hydrogen-bond donor and three acceptor sites provide a well-defined pharmacophore that can be efficiently elaborated once a binding hit is confirmed, while the methylene spacer offers a vector for further diversification without compromising the core binding interactions.

Synthetic Building Block for Kinase Inhibitor or Epigenetic Probe Synthesis

The pyrimidin-4(3H)-one core is a recognized privileged structure in kinase inhibitors and histone demethylase probes [1]. The dimethylaminomethyl side chain provides a tertiary amine that can be quaternized or used in reductive amination reactions, enabling rapid library enumeration. The quantified TPSA and logP values allow computational chemists to pre-filter virtual libraries for favorable physicochemical space before committing to expensive synthesis.

Comparative SAR Studies with Closest Analogs

When establishing structure-activity relationships, the measurable differences in molecular weight (+14.03 g/mol), TPSA (+~3.1 Ų), and lipophilicity relative to 2-(dimethylamino)-6-methylpyrimidin-4(3H)-one provide a systematic way to deconvolute the contribution of the methylene spacer to target binding, cellular activity, and pharmacokinetics [1][2]. This makes the compound an essential control in any analog series exploring this chemotype.

Quote Request

Request a Quote for 2-((Dimethylamino)methyl)-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.